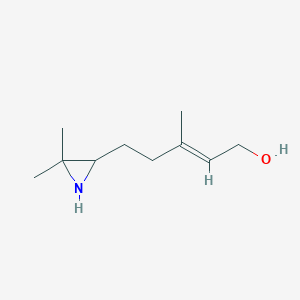

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol

Description

(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol is a chiral alkenol derivative featuring a strained aziridine ring (a three-membered amine heterocycle) and a conjugated double bond in the (E)-configuration. This compound is structurally characterized by:

- A pent-2-en-1-ol backbone with a methyl group at the C3 position.

- A 3,3-dimethylaziridin-2-yl substituent at the C5 position, introducing significant steric and electronic effects.

Properties

IUPAC Name |

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8(6-7-12)4-5-9-10(2,3)11-9/h6,9,11-12H,4-5,7H2,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLGSYYTDNGVMY-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CCC1C(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H18O

- Molecular Weight : 170.25 g/mol

- CAS Number : 40036-54-2

- LogP : 1.8826 (indicating moderate lipophilicity)

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin production. This inhibition could have implications for treating hyperpigmentation disorders .

Antioxidant Properties

In vitro studies demonstrate that this compound exhibits significant antioxidant activity. The compound's ability to reduce oxidative stress markers was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on tyrosinase activity:

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| This compound | 17.68 | Competitive inhibition |

| Kojic Acid | 0.08 | Competitive inhibition |

These findings indicate that while the compound shows promise as a tyrosinase inhibitor, it is less potent than kojic acid, a well-known skin-lightening agent .

Study on Hyperpigmentation

A study conducted on B16F10 murine melanoma cells demonstrated that treatment with this compound resulted in a notable decrease in melanin content compared to untreated controls. The study highlighted the compound's potential for use in cosmetic applications aimed at reducing hyperpigmentation.

Cytotoxicity Assessment

Cytotoxicity assays showed that the compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 hours. This suggests a favorable safety profile for further exploration in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pent-2-en-1-ol Derivatives

Table 1: Key Structural and Functional Differences

Key Observations:

- Aziridine vs.

- Stereochemical Impact : The (E)-configuration in the target compound ensures spatial separation of the aziridine and hydroxyl groups, influencing hydrogen-bonding capacity and solubility. In contrast, the (Z)-isomer of 3-methylpent-2-en-1-ol exhibits distinct physicochemical properties, such as boiling point and dipole moment .

- Protective Groups : The TBS-protected analog () highlights strategies to stabilize alcohol functionalities during multi-step syntheses, contrasting with the acetylated aziridine derivative (), which prioritizes safety and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.